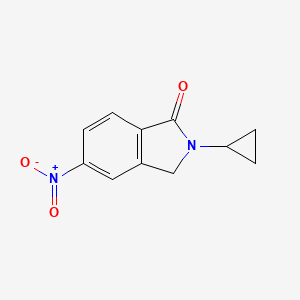

2-Cyclopropyl-5-nitroisoindolin-1-one

Description

2-Cyclopropyl-5-nitroisoindolin-1-one is a synthetic organic compound that integrates three key structural motifs: a bicyclic isoindolinone core, a cyclopropyl (B3062369) group, and a nitro group. The strategic combination of these functionalities imparts a unique set of chemical and physical properties to the molecule, making it a compelling subject for academic and industrial research.

| Property | Value |

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 2138164-32-4 |

This data is compiled from available chemical databases.

The isoindolinone framework is a privileged structure in medicinal and synthetic chemistry, recognized for its presence in a wide array of natural products and pharmaceutically active molecules. nih.govresearchgate.netresearchgate.net This heterocyclic scaffold, a benzo-fused γ-lactam, is a cornerstone for compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties. researchgate.netnih.govjetir.orgnih.gov The versatility of the isoindolinone core allows for extensive functionalization, enabling the fine-tuning of its pharmacological and chemical properties. nih.govontosight.ai The development of novel synthetic methodologies, both metal-catalyzed and metal-free, has further expanded the accessibility and derivatization of this important scaffold. researchgate.netrsc.org

The Cyclopropyl Moiety:

The cyclopropyl group is a small, highly strained ring that imparts unique conformational and electronic properties to a molecule. iris-biotech.dewikipedia.org In medicinal chemistry, it is often used to enhance metabolic stability, improve potency, and reduce off-target effects. scientificupdate.comnih.govhyphadiscovery.com The high p-character of its C-C bonds allows it to act as a π-electron donor, influencing the electronic nature of adjacent functional groups. nih.govresearchgate.netstackexchange.com The rigid structure of the cyclopropyl ring can also introduce conformational constraints, which can be advantageous for receptor binding. iris-biotech.denih.gov

| Influence of Cyclopropyl Group | Effect |

| Metabolic Stability | Increased resistance to oxidative metabolism. hyphadiscovery.com |

| Potency | Can enhance binding affinity to biological targets. nih.gov |

| Conformation | Introduces rigidity and steric constraints. iris-biotech.de |

| Lipophilicity | Can be used to modulate the molecule's solubility. iris-biotech.de |

The Nitro Moiety:

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties and reactivity of the aromatic ring to which it is attached. mdpi-res.commdpi.com It deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. numberanalytics.comnih.gov In medicinal chemistry, the nitro group is a key component of many antibacterial and antiparasitic drugs, often acting as a prodrug that is activated under hypoxic conditions. mdpi.comnih.govsvedbergopen.com Its presence can also influence a molecule's polarity and ability to interact with biological targets. nih.govdoaj.org

| Influence of Nitro Group | Effect |

| Electronic Properties | Strong electron-withdrawing nature. mdpi-res.commdpi.com |

| Reactivity | Activates the aromatic ring for nucleophilic substitution. numberanalytics.comnih.gov |

| Biological Activity | Can act as a pharmacophore or be bio-reduced to reactive species. mdpi.comnih.govsvedbergopen.com |

| Polarity | Increases the polarity of the molecule. mdpi.com |

Research concerning this compound and related structures generally falls into several key paradigms:

Synthetic Methodology: The development of efficient and stereoselective methods for the synthesis of functionalized isoindolinones is a primary focus. researchgate.netrsc.orgresearchgate.netmdpi.com This includes the exploration of novel catalytic systems and reaction pathways to introduce the cyclopropyl and nitro groups onto the isoindolinone core.

Medicinal Chemistry: A significant area of investigation involves the synthesis of libraries of isoindolinone derivatives to explore their potential as therapeutic agents. researchgate.netnih.govnih.gov The unique combination of the cyclopropyl and nitro groups in this compound makes it a candidate for screening against various biological targets.

Physical Organic Chemistry: Studies in this area would focus on understanding the influence of the cyclopropyl and nitro groups on the molecule's electronic structure, conformation, and reactivity. stackexchange.comnih.govnih.gov This includes computational studies and experimental measurements of properties such as bond lengths, bond angles, and electronic distribution.

Future research on this compound is poised to delve deeper into its chemical and biological potential. Key objectives for advanced research include:

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the cyclopropyl and nitro groups, as well as the isoindolinone core, will be crucial to establish clear SAR. This will guide the design of more potent and selective analogs.

Exploration of Novel Synthetic Transformations: The development of new synthetic routes to access not only this compound but also its derivatives with greater efficiency and control over stereochemistry is a critical objective. acs.org This could involve leveraging C-H activation or novel cyclization strategies.

Investigation of Reaction Mechanisms: A thorough understanding of the mechanisms by which this molecule and its derivatives are synthesized and how they interact with biological targets is essential for rational drug design and the development of new synthetic methodologies.

Application in Materials Science: The unique electronic properties conferred by the nitro and cyclopropyl groups could make this and related isoindolinones interesting candidates for applications in materials science, such as in the development of novel dyes or electronic materials. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-cyclopropyl-5-nitro-3H-isoindol-1-one |

InChI |

InChI=1S/C11H10N2O3/c14-11-10-4-3-9(13(15)16)5-7(10)6-12(11)8-1-2-8/h3-5,8H,1-2,6H2 |

InChI Key |

CFXNXBCTOJCMTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 5 Nitroisoindolin 1 One

Retrosynthetic Analysis of 2-Cyclopropyl-5-nitroisoindolin-1-one

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points. The most straightforward disconnection is at the nitrogen-cyclopropyl bond (C-N bond). This approach simplifies the synthesis into two key stages: the preparation of the 5-nitroisoindolin-1-one core and its subsequent N-alkylation with a suitable cyclopropylating agent.

A deeper disconnection of the isoindolinone ring itself points to several potential starting materials. One common strategy involves breaking the C1-N2 and C1-C7a bonds, which could lead back to a substituted benzamide derivative, such as a 2-benzyl-4-nitrobenzamide, that can be cyclized. Alternatively, disconnecting the C1-N2 and C3-C3a bonds suggests precursors like a 2-formyl-4-nitrobenzoic acid derivative and a primary amine, in this case, cyclopropylamine. This latter approach builds the ring system with the N-substituent already in place.

Primary Synthesis Routes to the Isoindolinone Core with Nitro Substitution

The formation of the 5-nitro-substituted isoindolinone core is the foundational step in the synthesis. Various methods have been developed for constructing the isoindolinone ring system, many of which can be adapted for substrates bearing a nitro group.

Cyclocondensation reactions represent a classical and direct approach to the isoindolinone skeleton. One of the most common methods involves the reaction of o-phthalaldehyde with primary amines. clockss.org For the synthesis of the 5-nitroisoindolin-1-one core, a potential route would involve the reductive condensation of a nitroarene with o-phthalaldehyde, although this introduces the nitro group as part of the amine rather than on the phthalaldehyde ring. clockss.org A more direct approach utilizes the condensation of 2-carboxybenzaldehyde or its derivatives with primary amines. organic-chemistry.org For instance, the reaction of 4-nitro-2-carboxybenzaldehyde with ammonia or an ammonia equivalent would yield the desired 5-nitroisoindolin-1-one. Another powerful method involves the ultrasonic-assisted reaction of 3-alkylidenephthalides with primary amines to generate 3-hydroxyisoindolin-1-ones, which can be further modified. nih.gov

| Method | Starting Materials | Key Features | Reference |

| Reductive Condensation | Nitroarenes, o-Phthalaldehyde | One-pot synthesis from nitro compounds. | clockss.org |

| Reductive C-N Coupling | 2-Carboxybenzaldehyde, Amines | Uses Pt nanowire catalysts under H2. | organic-chemistry.org |

| Ultrasonic-Assisted Synthesis | 3-Alkylidenephthalides, Primary Amines | High efficiency and yields in short reaction times. | nih.gov |

Modern synthetic organic chemistry frequently employs palladium catalysis for the construction of heterocyclic rings due to its efficiency and functional group tolerance. Several palladium-catalyzed strategies are applicable to the synthesis of the isoindolinone core. nih.govnih.gov One such method is the intramolecular dehydrogenative C-H amidation of 2-benzyl-N-substituted-benzamides. nih.gov A 2-benzyl-4-nitro-N-mesylbenzamide, for example, could undergo cyclization to form the corresponding N-mesyl-5-nitroisoindolin-1-one. Another approach is the carbonylative cyclization of o-halobenzoates with primary amines, which can tolerate a nitro group. researchgate.net Furthermore, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a functional group on the nitrogen atom provides an efficient route to functionalized isoindolinones. organic-chemistry.org

| Catalyst System | Substrate Type | Reaction Type | Key Advantage | Reference |

| Pd/C | 2-Benzyl-N-mesylbenzamides | Dehydrogenative C(sp³)–H Amidation | Oxidant-free conditions. | nih.gov |

| Pd₂(dba)₃ / Xantphos | 2-Iodobenzamides | Intramolecular C-N Coupling | Mild conditions, good yields. | organic-chemistry.org |

| Palladium Complex | o-Halobenzoates, Primary Amines | Carbonylative Cyclization | One-step synthesis tolerating various functional groups. | researchgate.net |

2-Cyanobenzaldehyde and its derivatives are versatile precursors for isoindolinones. researchgate.net These bifunctional molecules can undergo cascade reactions to form the heterocyclic ring efficiently. For example, a cobalt-catalyzed Pinner-Dimroth tandem reaction between 2-cyanobenzaldehyde and 1,3-dicarbonyl compounds yields 3-substituted isoindolinones. nih.gov Adapting this for the target molecule would require starting with 2-cyano-4-nitrobenzaldehyde. The synthesis of this precursor can be achieved through the oxidation of the corresponding tolunitrile. ecnu.edu.cn The reaction of 2-cyanobenzaldehydes with various nucleophiles, followed by cyclization, provides a robust pathway to the isoindolinone core.

Introduction of the Cyclopropyl (B3062369) Group onto the Isoindolinone Scaffold

Once the 5-nitroisoindolin-1-one core is synthesized, the final step is the introduction of the cyclopropyl group at the nitrogen atom. This is typically achieved through an N-alkylation reaction.

In this approach, the nitrogen atom of the 5-nitroisoindolin-1-one acts as a nucleophile. The deprotonated isoindolinone, formed by treatment with a suitable base, can then react with an electrophilic cyclopropyl source. A common method involves the use of bromocyclopropane or other cyclopropyl halides. acs.org The reaction proceeds via a nucleophilic substitution mechanism. The efficiency of such N-alkylation reactions on N-heterocycles can be high, providing a direct route to the final product. mdpi.comnih.gov An alternative, eco-friendly approach could involve using propylene carbonate as both the reagent and solvent, which performs N-alkylation via nucleophilic substitution with the loss of water and carbon dioxide, avoiding the use of genotoxic alkyl halides. mdpi.comnih.gov

| Reagent | Base | Reaction Type | Key Features | Reference |

| Bromocyclopropane | Strong Base (e.g., NaH, K₂CO₃) | Nucleophilic Substitution | Standard alkylation protocol. | acs.org |

| Propylene Carbonate | None (Neat) or Na₂CO₃ | Nucleophilic Substitution | Green, eco-friendly, avoids alkyl halides. | mdpi.comnih.gov |

Cyclopropanation Reactions Involving Precursors

The introduction of the cyclopropyl group at the N-2 position of the isoindolinone core is a critical step in the synthesis of this compound. This transformation can be achieved through various cyclopropanation reactions involving appropriate precursors. One prominent method is the copper-catalyzed N-cyclopropylation of amides or lactams. This reaction typically utilizes a cyclopropylboronic acid or its corresponding trifluoroborate salt as the cyclopropyl source.

The Chan-Lam cyclopropylation, a copper-catalyzed cross-coupling reaction, has been successfully applied to the N-cyclopropylation of azaheterocycles. This method is advantageous due to its operational simplicity and the use of readily available reagents. The transformation is catalyzed by a copper(II) salt, such as copper(II) acetate, in the presence of a ligand like 1,10-phenanthroline, with oxygen from the air often serving as the terminal oxidant nih.gov. While this has been demonstrated for various phenols and azaheterocycles, its application to isoindolinones would be a logical extension.

Another effective approach involves the use of cyclopropylboronic acid in a copper-mediated reaction. Studies have shown that azoles, amides, and sulfonamides can be N-cycloproplyated in good to excellent yields using cyclopropylboronic acid in the presence of copper acetate and a base such as sodium carbonate researchgate.net. This methodology presents a viable route for the direct cyclopropylation of a 5-nitroisoindolin-1-one precursor.

The choice of precursor is crucial. The cyclopropanation can either be performed on the isoindolin-1-one scaffold itself or on a precursor that is later converted to the isoindolinone ring. For instance, a precursor like 2-bromobenzamide could first be N-cyclopropylated, followed by an intramolecular cyclization to form the isoindolinone ring.

| Precursor Type | Cyclopropanation Reagent | Catalyst/Conditions | Potential Advantages |

| 5-Nitroisoindolin-1-one | Potassium cyclopropyltrifluoroborate | Cu(OAc)₂, 1,10-phenanthroline, O₂ | Direct installation on the heterocyclic core. |

| 5-Nitroisoindolin-1-one | Cyclopropylboronic acid | Cu(OAc)₂, Na₂CO₃ | Good to excellent yields reported for similar substrates. |

| 2-Bromo-N-cyclopropylbenzamide | - | Subsequent intramolecular cyclization | Avoids potential side reactions on the isoindolinone ring. |

Regioselective Nitro Group Introduction on the Isoindolinone Framework

The introduction of a nitro group at the C-5 position of the isoindolinone ring is a key step that significantly influences the electronic properties of the molecule. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene ring of the isoindolinone core. The amide group of the lactam is an ortho-, para-directing group and is activating. This directing effect would favor the substitution at the C-5 position (para to the point of fusion and meta to the carbonyl group).

The nitration is typically carried out using a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of undesired isomers.

For N-substituted isoindolinones, the electronic nature of the N-substituent can also influence the regioselectivity of the nitration. However, in the case of a cyclopropyl group, which is primarily an electron-donating group through its sigma bonds, the directing effect of the fused amide ring is expected to be dominant.

Recent advancements in nitration chemistry offer milder and more selective methods. For instance, the use of nitrating reagents like trifluoroacetyl nitrate, generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, has been shown to achieve regioselective nitration of indoles under non-acidic and non-metallic conditions beilstein-journals.org. Such methods could potentially be adapted for the regioselective nitration of 2-cyclopropylisoindolin-1-one, offering a greener and more controlled approach.

| Nitrating Agent | Reaction Conditions | Expected Regioselectivity | Considerations |

| HNO₃/H₂SO₄ | Low temperature | Predominantly 5-nitro isomer | Potential for side reactions and di-nitration. |

| Trifluoroacetyl nitrate | Sub-room temperature, non-acidic | High regioselectivity for similar heterocycles | Milder conditions, potentially higher functional group tolerance. |

| Zeolite H-Y-supported copper(II) nitrate | Solid-supported reagent | Good selectivity for nitration of phenols | Green chemistry approach, ease of catalyst removal. mjcce.org.mk |

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

Transition metal catalysis, particularly with copper and palladium, plays a pivotal role in the synthesis of N-substituted isoindolinones.

For the N-cyclopropylation step , copper catalysis is the most promising approach. The efficiency of the copper-catalyzed N-arylation of amides (a reaction analogous to N-cyclopropylation) is significantly influenced by the choice of ligand, base, and solvent. Mechanistic studies on copper-catalyzed N-arylation of amides have highlighted the importance of chelating diamine ligands in controlling the concentration of the active catalytic species nih.gov. The use of ligands such as (S)-N-methylpyrrolidine-2-carboxylate has been shown to be efficient for the copper-catalyzed Goldberg-type N-arylation of amides nih.govdoaj.org. The optimization of these parameters would be crucial for achieving high yields in the synthesis of 2-cyclopropylisoindolin-1-one.

| Parameter | Options | Impact on Reaction |

| Copper Source | CuI, Cu(OAc)₂, Cu₂O | Affects catalyst activity and stability. |

| Ligand | 1,10-Phenanthroline, Diamines, Amino acids | Influences reaction rate, yield, and substrate scope. |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Essential for the deprotonation of the amide. |

| Solvent | Dioxane, Toluene, DMSO | Affects solubility and reaction temperature. |

In recent years, there has been a growing interest in developing more sustainable synthetic methods, incorporating principles of organocatalysis and green chemistry.

Organocatalysis offers an alternative to metal-based catalysts, often providing high enantioselectivity and avoiding issues of metal contamination in the final product. While direct organocatalytic N-cyclopropylation of isoindolinones is not well-documented, organocatalytic methods for the synthesis of the isoindolinone core itself are known. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the synthesis of N-substituted isoindolinone acetates organic-chemistry.org.

Green chemistry considerations focus on reducing the environmental impact of chemical processes. For the synthesis of this compound, this could involve:

Alternative Solvents: Utilizing greener solvents or even solvent-free conditions. For instance, photochemical nitration of aromatic compounds has been explored in aqueous media mjcce.org.mkmjcce.org.mkresearchgate.net.

Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

The development of a green synthetic route to this compound would likely involve a combination of these approaches, such as a copper-catalyzed N-cyclopropylation in a recyclable solvent, followed by a regioselective nitration using a solid-supported or milder nitrating agent.

Scalability and Efficiency in the Synthesis of this compound

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound presents several challenges that need to be addressed to ensure both efficiency and safety.

Scalability of the N-cyclopropylation step, particularly if it is a copper-catalyzed reaction, requires careful consideration of heat transfer, mixing, and the potential for catalyst deactivation on a larger scale. The cost and availability of the cyclopropylating agent and the catalyst are also important factors. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, demonstrating the feasibility of handling cyclopropyl groups on a larger scale doaj.org.

For the nitration step , scalability is a significant concern due to the highly exothermic nature of the reaction and the use of corrosive and hazardous reagents like concentrated acids. Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for nitration reactions. Flow reactors provide better temperature control, improved mixing, and a smaller reaction volume at any given time, which minimizes the risk of thermal runaways nih.gov. This technology has been successfully applied to the nitration of aromatic compounds, leading to higher yields and purity.

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Cyclopropyl 5 Nitroisoindolin 1 One

Mechanistic Studies of Reactions Involving the Nitro Group

The nitro group is a dominant functional feature of the molecule, profoundly influencing the reactivity of the isoindolinone core. Its strong electron-withdrawing nature governs the mechanistic pathways of several key transformations.

The nitro group (–NO₂) functions as a powerful electron-withdrawing group, significantly decreasing the electron density of the aromatic ring in 2-Cyclopropyl-5-nitroisoindolin-1-one. fiveable.menih.gov This deactivation occurs through both the inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and the resonance effect, where the nitro group delocalizes electron density from the ring. researchgate.net

This strong electron-withdrawing character makes the aromatic ring "electron-poor" and therefore activates it towards attack by nucleophiles. numberanalytics.comnih.govmasterorganicchemistry.com While the ring is deactivated for typical electrophilic aromatic substitution, its reduced electron density is a critical feature for facilitating nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitro group stabilizes the negatively charged intermediate formed during nucleophilic attack, thereby lowering the activation energy for such reactions. fiveable.menumberanalytics.com

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings like the one in this compound. wikipedia.orgbyjus.com This reaction is not a single-step displacement like an SN2 reaction, but rather a two-step addition-elimination mechanism. numberanalytics.combyjus.com

The mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group. The presence of the electron-withdrawing nitro group, particularly when positioned ortho or para to the site of attack, is crucial for stabilizing the resulting intermediate. wikipedia.orgresearchgate.net

Formation of a Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comresearchgate.net The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. masterorganicchemistry.comresearchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, yielding the final substituted product. numberanalytics.com

The rate-determining step is typically the initial formation of the Meisenheimer complex. numberanalytics.com The strong activation provided by the nitro group makes the nitroisoindolinone ring susceptible to substitution by various nucleophiles, such as alkoxides, amines, and thiolates. byjus.com

The nitro group itself is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic utility of the this compound scaffold. nih.govsvedbergopen.com The most common transformation is its reduction to an amino group (–NH₂). This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

These transformations allow for further functionalization, enabling the synthesis of a wide array of derivatives. The choice of reagents and conditions can be tailored to achieve either partial or complete reduction, providing access to different functionalities.

| Transformation | Reagents/Conditions | Resulting Functional Group |

| Complete Reduction | H₂, Pd/C in ethanol | Amine (–NH₂) |

| Partial Reduction | NaBH₄/NiCl₂ in THF | Hydroxylamine (–NHOH) |

| Reduction | Fe, NH₄Cl in ethanol/water | Amine (–NH₂) |

| Reduction | SnCl₂, HCl | Amine (–NH₂) |

Mechanistic Insights into Cyclopropyl (B3062369) Group Reactivity in this compound

The N-cyclopropyl group is not merely a spectator substituent; its inherent ring strain and electronic properties make it an active participant in various chemical transformations.

The cyclopropane (B1198618) ring possesses significant ring strain (approximately 115 kJ/mol), which can be harnessed as a driving force for ring-opening reactions. nih.govnih.gov These reactions provide a pathway to linear or more complex cyclic structures. The mechanisms for these transformations can be initiated under acidic, thermal, or radical conditions. nih.gov

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the cyclopropane ring can be protonated. This leads to the formation of a carbocationic intermediate, which is then attacked by a nucleophile, resulting in a ring-opened product.

Radical-Mediated Ring-Opening: The cyclopropyl group can act as a radical probe. researchgate.net Formation of a radical adjacent to the ring (a cyclopropylcarbinyl radical) can trigger an extremely rapid ring-opening to form a more stable homoallylic radical. nih.gov This pathway is often exploited in oxidative radical cyclizations. nih.gov

Detailed mechanistic studies, often supported by DFT calculations, are used to understand the factors controlling the regioselectivity and stereoselectivity of these ring-opening events, which can be influenced by other functional groups within the molecule. nih.govnih.gov

| Reaction Type | Reagents/Conditions | Mechanistic Pathway | Typical Product |

| Acid-Catalyzed Opening | H₂SO₄/H₂O, reflux | Protonation, carbocation intermediate | Linear amide derivative |

| Transition Metal Insertion | Cu(I)/TBHP, THF, 80°C | Radical-mediated insertion | Bicyclic lactam adduct |

| Photocatalytic (3+2) Annulation | Photocatalyst, light | Radical cation formation, ring-opening | Cyclopentylaniline derivatives |

The 2-cyclopropylisoindolin-1-one system can be classified as a donor-acceptor (D-A) cyclopropane. nih.govnih.gov In this arrangement, the nitrogen atom acts as an electron-donating group, while the carbonyl and the nitro-substituted aromatic ring act as electron-accepting groups. This polarization of the C-C bond within the cyclopropane ring makes it behave as a 1,3-zwitterionic synthon. nih.gov

This electronic characteristic is the foundation for its participation in various cycloaddition reactions, particularly (3+2) and (3+n) cycloadditions. wiley-vch.deresearchgate.net These reactions are often promoted by Lewis acids, which coordinate to the acceptor portion of the molecule, further enhancing the polarization and reactivity of the cyclopropane ring. nih.govwiley-vch.de The D-A cyclopropane can then react with various 2π components, such as aldehydes, imines, and alkenes, to form five-membered heterocyclic or carbocyclic rings. nih.gov The mechanism of these cycloadditions can be stepwise, involving zwitterionic intermediates, or concerted, depending on the substrates and reaction conditions. nih.gov

Concerted vs. Stepwise Mechanisms in Cyclopropyl Transformations

The transformations of the cyclopropyl group in this compound can, in principle, proceed through either concerted or stepwise mechanisms. The operative pathway is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts or radical initiators.

In a concerted mechanism , bond breaking and bond forming occur simultaneously in a single transition state without the formation of any intermediate. Such reactions are often stereospecific. For the N-cyclopropyl group, a concerted pericyclic reaction, such as a rsc.orgnih.gov-sigmatropic rearrangement, could be envisioned under thermal or photochemical conditions, leading to ring-expanded products. However, such concerted pathways for N-cyclopropyl amides are not commonly observed.

More prevalent are stepwise mechanisms , which involve the formation of one or more reactive intermediates. These pathways are generally lower in energy for cyclopropyl systems due to the high ring strain of the three-membered ring, which predisposes it to ring-opening reactions. Stepwise processes can involve either ionic or radical intermediates. For instance, under acidic conditions, protonation of the amide oxygen could facilitate the ring opening of the cyclopropyl group to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile. Similarly, radical-initiated reactions can lead to the formation of a cyclopropylcarbinyl radical, which is known to undergo rapid ring opening.

The distinction between these mechanisms can be probed experimentally through kinetic studies, isotopic labeling, and stereochemical analysis of the products. Computational studies can also provide insight into the energy barriers of the respective transition states.

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Intermediates | None | One or more (e.g., carbocations, radicals) |

| Transition States | Single | Multiple |

| Stereochemistry | Often stereospecific | Loss of stereochemistry is possible |

| Energetics | Higher activation energy for strained rings | Lower activation energy due to relief of ring strain |

Reactive Intermediates in this compound Chemistry

The chemistry of this compound is expected to be rich in reactive intermediates due to the inherent reactivity of the cyclopropyl and nitro functionalities.

Under Lewis acidic conditions, such as in the presence of AlCl₃, N-cyclopropyl amides are known to undergo ring-opening rearrangements. rsc.org The proposed mechanism involves the formation of a "Heine-type" aziridine (B145994) intermediate. rsc.org In this scenario, coordination of the Lewis acid to the amide oxygen would weaken the N-C(cyclopropyl) bond, leading to a ring-opened carbocation that can rearrange to a more stable secondary carbocation before being trapped by a nucleophile or undergoing elimination.

In radical reactions, the formation of a cyclopropylcarbinyl radical is a key step. This radical is notoriously unstable and rapidly rearranges to the more stable homoallylic radical through cleavage of the cyclopropane ring. The rate of this rearrangement is very fast, often precluding reactions that maintain the cyclopropyl ring integrity. This radical can then participate in a variety of subsequent reactions, such as addition to a double bond or abstraction of a hydrogen atom.

The nitroaromatic portion of the molecule can also give rise to reactive intermediates. For example, reduction of the nitro group can proceed through a nitro radical anion , which can be a key intermediate in certain nucleophilic aromatic substitution reactions or in the initiation of cascade processes.

| Intermediate | Formation Conditions | Potential Subsequent Reactions |

|---|---|---|

| Carbocation | Acidic conditions (Brønsted or Lewis) | Nucleophilic attack, rearrangement, elimination |

| Cyclopropylcarbinyl Radical | Radical initiation (e.g., with AIBN, heat) | Rapid ring-opening to homoallylic radical |

| Homoallylic Radical | From cyclopropylcarbinyl radical rearrangement | Inter- or intramolecular addition, H-atom abstraction |

| Nitro Radical Anion | Electrochemical or chemical reduction | Further reduction, initiation of SRN1 reactions |

Tandem and Cascade Reactions for Complex Analog Generation.nih.gov

Tandem and cascade reactions offer an efficient strategy for the generation of complex molecular architectures from simpler precursors in a single operation. The structure of this compound provides several handles for the initiation of such reaction sequences.

One potential cascade reaction involves a tandem Henry reaction (nitroaldol reaction) followed by cyclization. While this is typically a method for the synthesis of the isoindolinone core itself, functionalization of the nitro group could potentially set the stage for subsequent intramolecular reactions. For instance, partial reduction of the nitro group to a nitroso or hydroxylamino group could be followed by an intramolecular cyclization or rearrangement involving the cyclopropyl moiety.

The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution. This can be exploited in cine-substitution reactions, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group (in this case, potentially a group introduced ortho or para to the nitro group). This would allow for the generation of a diverse array of substituted isoindolinone analogs.

Furthermore, tandem reactions involving the ring-opening of the cyclopropyl group can lead to the formation of more complex heterocyclic systems. For example, a radical-initiated ring opening to a homoallylic radical could be followed by an intramolecular cyclization onto the aromatic ring or a suitably positioned functional group, leading to fused or spirocyclic systems.

| Reaction Type | Key Steps | Potential Product Class |

|---|---|---|

| Radical Ring-Opening/Cyclization | 1. Radical formation at the cyclopropyl group 2. Ring-opening to homoallylic radical 3. Intramolecular cyclization | Fused or spirocyclic isoindolinones |

| Nitro-Group Mediated Cascade | 1. Reduction of the nitro group 2. Intramolecular reaction with another part of the molecule | Novel heterocyclic systems |

| cine-Substitution Cascade | 1. Introduction of a leaving group ortho/para to NO₂ 2. Nucleophilic attack at an adjacent position | Highly substituted isoindolinone analogs |

Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 5 Nitroisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment.

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously determine the constitution and stereochemistry of 2-Cyclopropyl-5-nitroisoindolin-1-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis.

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-4 | ~8.5 - 8.7 | d | J ≈ 2.0 |

| H-6 | ~8.3 - 8.5 | dd | J ≈ 8.5, 2.0 |

| H-7 | ~7.8 - 8.0 | d | J ≈ 8.5 |

| CH₂ (isoindolinone) | ~4.5 - 4.7 | s | - |

| CH (cyclopropyl) | ~2.8 - 3.0 | m | - |

| CH₂ (cyclopropyl) | ~0.8 - 1.2 | m | - |

The aromatic protons (H-4, H-6, and H-7) are expected to appear in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The singlet for the isoindolinone CH₂ group would confirm its isolated nature. The cyclopropyl (B3062369) protons would appear in the upfield region, characteristic of strained ring systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Fingerprinting.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~165 - 170 |

| C-5 (C-NO₂) | ~145 - 150 |

| C-7a | ~140 - 145 |

| C-3a | ~135 - 140 |

| C-6 | ~125 - 130 |

| C-4 | ~120 - 125 |

| C-7 | ~115 - 120 |

| CH₂ (isoindolinone) | ~50 - 55 |

| CH (cyclopropyl) | ~25 - 30 |

| CH₂ (cyclopropyl) | ~5 - 10 |

The carbonyl carbon of the lactam would be the most downfield signal. The aromatic carbons attached to the nitro group and involved in the ring fusion would also be significantly downfield. The aliphatic carbons of the cyclopropyl and isoindolinone methylene groups would appear in the upfield region.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment.

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity within the aromatic spin system and the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the cyclopropyl group, the isoindolinone core, and the nitroaromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to confirm the three-dimensional structure of the molecule.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups.

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-O (asymmetric stretch) | ~1520 - 1560 |

| N-O (symmetric stretch) | ~1340 - 1370 |

| C=O (amide/lactam) | ~1680 - 1720 |

| C-N (stretch) | ~1200 - 1300 |

| C-H (aromatic) | ~3000 - 3100 |

| C-H (aliphatic) | ~2850 - 3000 |

| C=C (aromatic) | ~1450 - 1600 |

The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group would be prominent features. The lactam carbonyl stretch would also be a strong and characteristic band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitroaromatic system in this compound would result in characteristic absorptions in the UV-Vis region. Expected transitions would include π → π* and n → π* transitions associated with the conjugated aromatic system and the nitro group. The exact absorption maxima (λ_max) would be dependent on the solvent used for analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₁₁H₁₀N₂O₃), the expected molecular weight is approximately 218.21 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the nitro group (NO₂), the cyclopropyl group, and potentially the carbonyl group (CO), leading to the formation of stable fragment ions.

Advanced X-ray Crystallography for Definitive Solid-State Structural Analysis.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational geometry, which is crucial for understanding the structure and reactivity of a molecule. For isoindolinone derivatives, X-ray crystallography has been used to elucidate their solid-state structures and intermolecular interactions. researchgate.net However, a search of available crystallographic databases and scientific literature did not yield any specific X-ray diffraction data or a determined crystal structure for this compound.

General crystallographic parameters that would be determined from such an analysis include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise coordinates of each atom within the unit cell.

Without experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral analogs are synthesized).

The structure of this compound does not inherently possess a stereocenter, and therefore, it is an achiral molecule. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules that can exist as enantiomers. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample.

Should chiral analogs of this compound be synthesized, for instance, by introducing a stereocenter on the cyclopropyl ring or at the 3-position of the isoindolinone core, chiroptical spectroscopy would be essential for:

Determining Enantiomeric Purity: Assessing the enantiomeric excess (ee) of a sample.

Assigning Absolute Configuration: Correlating the experimental chiroptical data with theoretical calculations to determine the absolute spatial arrangement of atoms.

As no information regarding the synthesis or analysis of chiral analogs of this compound was found, no data on their chiroptical properties can be presented.

Computational and Theoretical Studies of 2 Cyclopropyl 5 Nitroisoindolin 1 One

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-Cyclopropyl-5-nitroisoindolin-1-one, DFT calculations would be employed to determine its most stable three-dimensional arrangement in the ground state. These calculations involve solving the Kohn-Sham equations to approximate the electron density and, consequently, the total energy of the molecule. By optimizing the geometry to find the minimum energy conformation, key structural parameters like bond lengths, bond angles, and dihedral angles can be predicted.

The electronic structure, also elucidated by DFT, provides insights into the distribution of electrons within the molecule. This includes the generation of molecular orbital diagrams and the calculation of atomic charges, which are crucial for understanding the molecule's reactivity and physical properties. For instance, the calculated bond lengths and angles can offer a comparison with experimental data if available, thereby validating the computational model.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (lactam) | 1.38 Å | |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| C-C (cyclopropyl) | 1.51 Å | |

| Bond Angle | O=C-N | 125° |

| C-N-C (lactam) | 112° | |

| O-N-O (nitro) | 124° |

Quantum Chemical Investigations of Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly focusing on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For example, the HOMO might be localized on the aromatic ring, suggesting its susceptibility to electrophilic substitution, while the LUMO could be centered on the nitro group, indicating a site for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound (Note: The following data is illustrative and not based on actual experimental or computational results for this specific molecule.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

| Electronegativity | 4.3 |

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These predicted chemical shifts are valuable for assigning the signals in an experimental NMR spectrum.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). mdpi.com This method calculates the excitation energies and oscillator strengths of electronic transitions. For the target molecule, the calculations would predict the wavelength of maximum absorption (λmax), which corresponds to electronic transitions, likely π-π* transitions within the aromatic system.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, corresponding to the peaks in an Infrared (IR) spectrum. nih.gov By analyzing the vibrational modes, specific functional groups can be identified. For this compound, characteristic vibrational frequencies for the carbonyl (C=O) stretch of the lactam, the symmetric and asymmetric stretches of the nitro (NO₂) group, and the C-H stretches of the cyclopropyl (B3062369) and aromatic rings would be predicted.

Computational Modeling of Reaction Pathways and Transition States for Select Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the reactants, products, intermediates, and, crucially, the transition states. nih.gov By calculating the energies of these species, the activation energy for the reaction can be determined, providing insights into the reaction kinetics.

For instance, the reduction of the nitro group to an amine is a common transformation. Computational modeling could elucidate the stepwise mechanism of this reduction, identifying the structures and energies of the transition states for each step. This information is invaluable for understanding the feasibility of the reaction and for optimizing reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. This is particularly useful for flexible parts of the molecule, such as the cyclopropyl group, to understand its preferred orientations and the energy barriers between different conformations. wustl.edu

Furthermore, MD simulations can be used to study intermolecular interactions. By placing the molecule in a simulated solvent box, one can observe how it interacts with solvent molecules, providing insights into its solubility and solvation properties. These simulations can also model the interactions of this compound with other molecules, such as biological macromolecules, to understand potential binding modes. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. chemrxiv.org To develop a QSRR model for derivatives of this compound, a set of structurally related compounds would be synthesized or computationally designed. For each compound, a series of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological.

The reactivity of each compound in a specific reaction would be measured experimentally or calculated computationally. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, untested derivatives, thereby guiding the design of molecules with desired reactivity profiles.

Derivatization and Analog Synthesis of 2 Cyclopropyl 5 Nitroisoindolin 1 One

Directed Functionalization of the Nitro Group

The electron-withdrawing nitro group at the C-5 position of the isoindolinone ring is a versatile functional handle that can be transformed into a variety of other substituents, profoundly influencing the electronic properties and biological activity of the molecule.

The reduction of the aromatic nitro group is a fundamental transformation that yields the corresponding 5-amino derivative, a key intermediate for further functionalization. This conversion can be achieved through various methods, each offering different levels of chemoselectivity. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation is a common approach, employing catalysts such as palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org

Alternatively, metal-based reductions in acidic media, such as with iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂), are effective for this transformation. reddit.com These classical methods are robust and widely used in organic synthesis. For milder conditions that tolerate sensitive functional groups, reagents like sodium dithionite (Na₂S₂O₄) can be employed. reddit.com

Partial reduction of the nitro group can also lead to other valuable nitrogen-containing derivatives. For instance, controlled reduction using reagents like zinc dust in the presence of ammonium chloride can yield the corresponding 5-hydroxylamino derivative (R-NH-OH). wikipedia.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C or PtO₂ | Methanol or Ethanol, RT | Primary Amine (-NH₂) |

| Fe, HCl or Acetic Acid | Reflux | Primary Amine (-NH₂) |

| SnCl₂, HCl | Ethanol, Reflux | Primary Amine (-NH₂) |

| Zinc (Zn), NH₄Cl | Aqueous solution | Hydroxylamine (-NHOH) |

While the nitro group is a strong electron-withdrawing group (EWG), its transformation into other functionalities can fine-tune the electronic character of the aromatic ring. A common strategy involves the initial reduction of the nitro group to an amine, as described above. The resulting 5-amino-2-cyclopropylisoindolin-1-one can then serve as a precursor for a range of other substituents via diazotization followed by Sandmeyer or related reactions.

Upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid), the primary amino group is converted into a diazonium salt (-N₂⁺). This intermediate can be subsequently displaced by various nucleophiles to introduce a wide array of functional groups. For example, treatment with copper(I) cyanide (CuCN) or copper(I) bromide (CuBr) would yield the corresponding 5-cyano or 5-bromo derivatives, respectively. These transformations effectively replace the nitro functionality with alternative electron-withdrawing groups, enabling a systematic study of electronic effects on molecular properties.

Chemical Modifications at the Cyclopropyl (B3062369) Moiety

The N-cyclopropyl group is a key structural feature that imparts conformational rigidity and influences lipophilicity. iris-biotech.de Chemical modifications targeting this moiety can provide valuable insights into the steric and conformational requirements for biological activity.

The strained three-membered ring of the cyclopropane (B1198618) moiety is susceptible to ring-opening reactions under various conditions, providing a pathway to acyclic analogs. beilstein-journals.orgnih.gov These reactions can proceed through radical, cationic, or transition-metal-mediated pathways. For instance, oxidative radical ring-opening can be initiated by the addition of a radical species to the cyclopropyl group, leading to a ring-opened alkyl radical that can be further functionalized. beilstein-journals.orgnih.gov

Acid-catalyzed ring-opening can occur by protonation of the cyclopropane ring, generating a cyclopropyl cation which can rearrange to an allyl cation or be trapped by a nucleophile. youtube.com This process can lead to the formation of homoallylic amine derivatives. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the ring and the nature of the catalyst or reagents employed. nih.govrsc.org

Table 2: Potential Ring-Opening Strategies for the N-Cyclopropyl Moiety

| Reaction Type | Typical Reagents/Conditions | Potential Product Type |

|---|---|---|

| Radical Ring-Opening | Radical initiators (e.g., AIBN), Photoredox catalysis | Functionalized acyclic amine |

| Acid-Catalyzed | Strong acids (e.g., H₂SO₄, Lewis acids) | Homoallylic amine derivatives |

Introducing substituents directly onto the cyclopropyl ring while maintaining its structure offers a refined approach to analog synthesis. This can be achieved through stereoselective functionalization of the C-H bonds of the cyclopropane or by building a substituted cyclopropane ring from a suitable precursor. doi.org While direct C-H functionalization of a pre-existing cyclopropane ring is challenging, methods for the stereoselective synthesis of substituted cyclopropylamines are well-established and could be adapted. tandfonline.comclockss.orgresearchgate.net

Chemoenzymatic strategies and asymmetric cyclopropanation reactions are powerful tools for creating chiral, substituted cyclopropane building blocks. nih.govnih.gov These methods allow for the precise installation of additional functional groups with high diastereo- and enantioselectivity. mdpi.com For the target molecule, this would likely involve a synthetic route that incorporates a pre-functionalized cyclopropylamine during the formation of the isoindolinone ring.

Functionalization of the Isoindolinone Heterocycle

The isoindolinone core is a privileged scaffold in medicinal chemistry and offers several positions for derivatization. mdpi.comnih.gov The most common site for modification is the C-3 position, which is adjacent to the lactam carbonyl and nitrogen atom.

Functionalization at the C-3 position can be achieved through various methods. For example, deprotonation with a strong base can generate an enolate or related nucleophile, which can then react with electrophiles such as alkyl halides or aldehydes to introduce substituents. This allows for the construction of 3-substituted and 3,3-disubstituted isoindolinones, the latter creating a quaternary carbon center. researchgate.net

Another strategy involves the direct functionalization of 3-hydroxyisoindolinones, which are versatile precursors for introducing carbon- or heteroatom-based nucleophiles at the C-3 position. rsc.orgnih.gov Furthermore, transition metal-catalyzed C-H activation provides a modern and efficient approach to installing various functional groups onto the isoindolinone scaffold without the need for pre-functionalized starting materials. organic-chemistry.org

The aromatic part of the isoindolinone heterocycle, apart from the C-5 position, can also be targeted for functionalization, typically through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Table 3: Examples of Isoindolinone Heterocycle Functionalization

| Position | Reaction Type | Reagents/Conditions | Result |

|---|---|---|---|

| C-3 | α-Alkylation | Strong base (e.g., LDA), Alkyl halide | 3-Alkyl-isoindolinone |

| C-3 | Aldol Reaction | Base or Acid catalysis, Aldehyde/Ketone | 3-(Hydroxyalkyl)-isoindolinone |

| C-3 | Nucleophilic Substitution | From 3-Hydroxyisoindolinone, various nucleophiles | 3-Substituted isoindolinone |

| Aromatic Ring | C-H Carbonylation | Palladium catalyst, CO source | Introduction of carbonyl groups |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzo Ring

The reactivity of the fused benzene ring in 2-Cyclopropyl-5-nitroisoindolin-1-one is strongly dictated by the electronic properties of its substituents: the deactivating nitro group and the lactam ring.

Electrophilic Aromatic Substitution (EAS)

The isoindolinone ring is generally electron-deficient, and this effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂). Both the amide carbonyl and the nitro group deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the π-system. libretexts.org This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, challenging to perform and requires harsh reaction conditions.

The directing effects of the existing substituents are as follows:

The nitro group is a powerful deactivating group and a meta-director.

The amide moiety of the lactam is also deactivating due to the carbonyl group and directs incoming electrophiles to the meta position relative to the point of fusion (position 7a).

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the presence of the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). mdpi.com This reaction class is a powerful tool for modifying nitroaromatic compounds. mdpi.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the nucleophilic attack occurs at the ortho or para positions.

In this compound, the positions ortho (C-4 and C-6) to the nitro group are susceptible to nucleophilic attack. This allows for the displacement of a suitable leaving group, or in some cases, a hydride ion (SNAr-H), to introduce a variety of functionalities. mdpi.com For instance, reactions with alkoxides, thiolates, or amines could potentially introduce new substituents at the C-4 or C-6 positions.

| Reaction Type | Potential Reagent | Predicted Position of Substitution | Potential Product |

|---|---|---|---|

| Electrophilic | Br₂, FeBr₃ | C-7 | 7-Bromo-2-cyclopropyl-5-nitroisoindolin-1-one |

| Electrophilic | HNO₃, H₂SO₄ | C-7 | 2-Cyclopropyl-5,7-dinitroisoindolin-1-one |

| Nucleophilic | NaOMe | C-4 or C-6 | 2-Cyclopropyl-4-methoxy-5-nitroisoindolin-1-one |

| Nucleophilic | KSR | C-4 or C-6 | 2-Cyclopropyl-6-alkylthio-5-nitroisoindolin-1-one |

| Nucleophilic | R₂NH | C-4 or C-6 | 4-(Dialkylamino)-2-cyclopropyl-5-nitroisoindolin-1-one |

Modifications at the Lactam Nitrogen and Carbonyl Groups

The lactam portion of the molecule provides additional sites for chemical modification, primarily at the carbonyl carbon.

The nitrogen atom is already substituted with a cyclopropyl group, precluding further simple N-alkylation or N-acylation reactions. The primary focus for modification within the lactam ring is therefore the carbonyl group. The lactam carbonyl can undergo reduction with powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would reduce the amide to an amine, yielding the corresponding 2-cyclopropyl-5-nitroisoindoline.

A more versatile approach for functionalization involves the generation of an N-acyliminium ion intermediate. acs.orgnih.gov Although this typically starts from a 3-hydroxyisoindolin-1-one precursor, it represents a key strategy for introducing substituents at the C-3 position. acs.orgnih.gov If 2-cyclopropyl-3-hydroxy-5-nitroisoindolin-1-one could be synthesized, its treatment with a Lewis acid would generate a reactive N-acyliminium ion. This electrophilic intermediate can be trapped by a wide range of nucleophiles, including carbon, nitrogen, and sulfur-based reagents, to install a variety of substituents at the C-3 position. acs.org

| Reaction Site | Reagent/Method | Transformation | Potential Product |

|---|---|---|---|

| Lactam Carbonyl | LiAlH₄ | Reduction of amide to amine | 2-Cyclopropyl-5-nitroisoindoline |

| C-3 Position (via N-Acyliminium Ion) | Lewis Acid (e.g., Ca(NTf₂)₂), Nucleophile (e.g., Indole) | C-H Functionalization | 2-Cyclopropyl-3-(indol-3-yl)-5-nitroisoindolin-1-one |

| C-3 Position (via N-Acyliminium Ion) | Lewis Acid, Allyltrimethylsilane | Allylation | 3-Allyl-2-cyclopropyl-5-nitroisoindolin-1-one |

Design and Synthesis of Chiral Analogs of this compound

The introduction of chirality into the isoindolinone core is of significant interest for developing pharmacologically active compounds. acs.orgchim.it Asymmetric synthesis of analogs of this compound could be achieved by introducing a stereocenter, most commonly at the C-3 position. Several established strategies can be envisioned for this purpose.

One effective method involves the use of a chiral auxiliary. For example, a chiral N-tert-butylsulfinyl group can be installed on the lactam nitrogen. acs.orgrsc.org Deprotonation of the C-3 position followed by diastereoselective alkylation with an electrophile would install a new substituent with high stereocontrol. Subsequent removal of the sulfinyl auxiliary would provide the enantiomerically enriched 3-substituted isoindolinone. rsc.org

Alternatively, catalytic asymmetric methods offer a more atom-economical approach. chim.it The generation of an N-acyliminium ion from a 3-hydroxy or 3-alkoxy precursor in the presence of a chiral catalyst (such as a chiral phosphoric acid) and a suitable nucleophile can lead to the enantioselective formation of 3-substituted isoindolinones. thieme-connect.com

| Asymmetric Strategy | Key Reagent/Catalyst | Description |

|---|---|---|

| Chiral Auxiliary | (S)- or (R)-2-methylpropane-2-sulfinamide | The auxiliary is attached to the lactam nitrogen to direct the stereoselective addition of a substituent at the C-3 position. |

| Organocatalysis | Chiral Phosphoric Acid (e.g., TRIP) | Catalyzes the enantioselective reaction of an N-acyliminium ion intermediate with a nucleophile. |

| Transition Metal Catalysis | Rhodium(III) complex | Can catalyze the asymmetric [4+1] annulation of a benzamide with an alkene to form a chiral isoindolinone. rsc.org |

Preparation of Mechanistic Probes and Labeled Compounds

To investigate reaction mechanisms, metabolic pathways, or target engagement, isotopically labeled versions of this compound can be prepared. Isotopic labels such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into specific positions of the molecule.

The synthesis of labeled compounds would involve using an isotopically enriched starting material. For example:

¹⁵N-labeling: Starting with ¹⁵N-labeled ammonia to synthesize the phthalimide precursor, which is then converted to the isoindolinone, would place the label on the lactam nitrogen.

¹³C-labeling: Using a ¹³C-labeled precursor, such as ¹³C-carbonyl phthalic anhydride, would introduce the label at the carbonyl position.

²H-labeling: Labeled cyclopropylamine could be used to introduce deuterium into the N-cyclopropyl group.

Furthermore, the cyclopropyl group itself can sometimes serve as a mechanistic probe. In radical reactions, the high strain energy of the cyclopropane ring can lead to rapid ring-opening, which can be a diagnostic tool to determine if a radical intermediate is formed during a reaction.

| Labeled Compound | Potential Application |

|---|---|

| 2-Cyclopropyl-5-nitro-[1-¹³C]isoindolin-1-one | Mechanistic studies of reactions involving the carbonyl group. |

| 2-Cyclopropyl-5-[¹⁵N]nitroisoindolin-1-one | Probing metabolic pathways involving the nitro group. |

| 2-([²H₄]-Cyclopropyl)-5-nitroisoindolin-1-one | Quantitation in mass spectrometry-based bioanalytical assays. |

Advanced Applications and Future Directions in the Research of 2 Cyclopropyl 5 Nitroisoindolin 1 One

2-Cyclopropyl-5-nitroisoindolin-1-one as a Versatile Synthetic Building Block in Complex Organic Synthesis

The isoindolinone scaffold is a privileged structure in medicinal chemistry and organic synthesis. The presence of a nitro group on the aromatic ring significantly influences its reactivity, primarily through its strong electron-withdrawing nature. This electronic effect can activate the benzene ring for nucleophilic aromatic substitution reactions, where a suitable nucleophile displaces a leaving group, or in some cases, a hydrogen atom (a process known as Vicarious Nucleophilic Substitution). The nitro group itself can be readily transformed into other functional groups, such as an amine, which opens up a vast array of synthetic possibilities for further molecular elaboration.

The cyclopropyl (B3062369) group attached to the nitrogen atom introduces unique conformational constraints and can influence the molecule's solubility and metabolic stability, properties that are highly desirable in drug discovery. Cyclopropane (B1198618) rings are known to participate in a variety of ring-opening and rearrangement reactions, offering pathways to more complex molecular architectures. Therefore, this compound could theoretically serve as a trifunctional building block, allowing for sequential or orthogonal modifications at the nitro group, the aromatic ring, and potentially the cyclopropyl moiety. However, without experimental data, its practical utility in complex organic synthesis remains hypothetical.

Exploration of its Utility in Materials Science (e.g., as precursors for functional polymers or dyes)

Nitroaromatic compounds are well-known chromophores and have been utilized in the development of dyes and pigments. The electronic properties of the nitro group, in conjugation with the isoindolinone core, could impart interesting photophysical properties to this compound. Reduction of the nitro group to an amino group would yield a fluorescent isoindolinone derivative, a class of compounds that has been explored for applications in chemical sensing and bioimaging.

In the realm of polymer science, the bifunctional nature of the molecule (after conversion of the nitro group to a reactive handle like an amine or a hydroxyl group) could allow for its incorporation into polymer backbones. The rigid isoindolinone unit could enhance the thermal stability and mechanical properties of the resulting polymers. The cyclopropyl group might also influence the polymer's morphology and processing characteristics. Despite this potential, there is no current research to support the use of this compound in materials science.

Development of Novel Catalytic Reactions Mediated by this compound Derived Structures

The isoindolinone framework can be modified to create chiral ligands for asymmetric catalysis. By introducing a coordinating group and exploiting the inherent chirality that can be established at the C3 position of the isoindolinone ring, it is conceivable that derivatives of this compound could be developed as catalysts. The electronic nature of the aromatic ring, modulated by the nitro group, could influence the catalytic activity of a metal center coordinated to the ligand. However, this remains a purely speculative area, as no such catalytic systems have been reported.

Interdisciplinary Research Applications (excluding direct biological/clinical focus)

Given the potential photophysical properties of nitroaromatic compounds and their amino derivatives, one could envision interdisciplinary applications for this compound in fields such as chemical biology (as probes, after suitable functionalization) or in the development of molecular sensors. The specific substitution pattern could lead to unique binding properties with certain analytes, which could be detected through changes in fluorescence or other spectroscopic signals. Again, this is an area that is entirely unexplored.

Unexplored Reactivity Patterns and Synthetic Opportunities

The interplay between the cyclopropyl group, the nitro group, and the lactam functionality of the isoindolinone core could lead to novel and unexplored reactivity. For instance, intramolecular reactions involving the cyclopropyl ring and a functional group derived from the nitro group could provide access to new heterocyclic systems. The development of efficient methods for the synthesis of this compound itself represents a synthetic opportunity. Current synthetic routes to substituted isoindolinones often involve multi-step sequences, and a streamlined approach to this specific compound would be a prerequisite for any further investigation of its properties and applications.

Challenges and Perspectives in this compound Research

The primary challenge in the research of this compound is the current lack of any reported synthesis or characterization data. To unlock its potential, the first step would be the development of a robust and scalable synthetic route. Once the compound is accessible, a systematic investigation of its fundamental reactivity would be necessary. This would involve exploring the transformations of the nitro group, the reactivity of the aromatic ring, and the stability and reactivity of the cyclopropyl group under various reaction conditions.

From a broader perspective, the study of this compound could contribute to the fundamental understanding of how these three distinct functional groups mutually influence each other's reactivity and properties. While the current state of knowledge is virtually non-existent, the potential for this molecule to serve as a versatile chemical tool in various scientific disciplines warrants future investigation, starting with its fundamental synthesis and characterization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Cyclopropyl-5-nitroisoindolin-1-one with high purity?

- Methodological Answer : The synthesis of nitro-substituted isoindolinones typically involves cyclization and functionalization steps. For example, the nitro group can be introduced via electrophilic aromatic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Cyclopropane ring formation may employ transition metal-catalyzed cross-coupling or [2+1] cycloaddition reactions. Key parameters include:

- Temperature : Low temperatures (e.g., 0–10°C) to minimize side reactions during nitration .

- Catalysts : Pd(OAc)₂ or CuI for cyclopropane introduction .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification. Monitor purity via HPLC (C18 column, 254 nm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm cyclopropyl geometry and nitro group orientation. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO-d₆. The cyclopropyl protons appear as multiplets (δ 1.2–1.8 ppm), while nitro-group-adjacent protons show deshielding (δ 8.0–8.5 ppm) .

- IR : Confirm nitro group (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis set for nitro group charge distribution .

- Molecular Docking : Simulate binding to putative targets (e.g., kinase enzymes) using AutoDock Vina. Parameterize the cyclopropyl moiety’s van der Waals radius to account for steric effects .

- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .

Q. How should researchers address contradictions in reported biological activity data for nitroisoindolinone derivatives?

- Methodological Answer :

- Experimental Replication : Repeat assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., doxorubicin for cytotoxicity) .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence-based ATP assays vs. trypan blue exclusion) .

- Contextual Analysis : Control for variables such as cell line heterogeneity (e.g., HeLa vs. HEK293) and solvent artifacts (DMSO ≤0.1%) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Test PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters at the isoindolinone carbonyl to improve membrane permeability .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents (e.g., Sprague-Dawley rats) with LC-MS/MS plasma analysis. Calculate AUC₀–24h and t₁/₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.